Physicochemical Properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde: An In-depth Technical Guide
Physicochemical Properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Benzylcarbazole-3,6-dicarboxaldehyde. The information presented herein is intended to support research and development activities in organic electronics, medicinal chemistry, and materials science.
Chemical Structure and Identifiers
9-Benzylcarbazole-3,6-dicarboxaldehyde is an organic compound featuring a carbazole core, which is a tricyclic aromatic heterocycle, substituted with a benzyl group at the nitrogen atom (position 9) and two aldehyde groups at positions 3 and 6.
| Property | Value |
| Molecular Formula | C21H15NO2 |
| Molecular Weight | 313.35 g/mol |
| CAS Number | 200698-05-1[1] |
| Canonical SMILES | O=Cc1cc2c(cc1)n(c3c2ccc(c3)C=O)Cc4ccccc4 |
Physicochemical Properties
While specific experimental data for 9-Benzylcarbazole-3,6-dicarboxaldehyde is limited in publicly available literature, the following properties can be inferred based on the characteristics of the carbazole scaffold and related substituted derivatives.
Melting Point
Solubility
The solubility of 9-Benzylcarbazole-3,6-dicarboxaldehyde is predicted to follow the "like dissolves like" principle. Due to its largely aromatic and nonpolar structure, it is expected to be soluble in common organic solvents and poorly soluble in water.[6][7][8]
| Solvent Class | Predicted Solubility | Rationale |
| Halogenated Solvents | High | (e.g., Dichloromethane, Chloroform) |
| Aromatic Hydrocarbons | Moderate to High | (e.g., Toluene, Benzene) |
| Ethers | Moderate | (e.g., Tetrahydrofuran, Diethyl ether) |
| Polar Aprotic Solvents | Moderate | (e.g., Dimethylformamide, Dimethyl sulfoxide) |
| Alcohols | Low to Moderate | (e.g., Ethanol, Methanol) |
| Non-polar Aliphatic Solvents | Low | (e.g., Hexane, Cyclohexane) |
| Water | Insoluble |
Spectral Properties
Detailed spectral data for 9-Benzylcarbazole-3,6-dicarboxaldehyde are not available in the surveyed literature. The following sections describe the expected spectral characteristics based on the functional groups present.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole and benzyl rings, the methylene protons of the benzyl group, and the aldehyde protons. The aldehyde protons are expected to appear in the downfield region (δ 9-10 ppm). The aromatic protons will likely appear in the range of δ 7-9 ppm, and the benzylic methylene protons around δ 5.5-6.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde groups in the downfield region (around 190 ppm). The aromatic carbons will resonate in the typical range of δ 110-150 ppm. The benzylic methylene carbon is expected around δ 45-55 ppm.
The IR spectrum will be characterized by the stretching vibrations of the key functional groups.[9][10]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | 1680 - 1710 |
| C-H (Aldehyde) | 2720 - 2820 (two bands) |
| C-H (Aromatic) | 3000 - 3100 |
| C=C (Aromatic) | 1450 - 1600 |
| C-N (Carbazole) | 1200 - 1350 |
Carbazole and its derivatives are well-known for their photophysical properties.[11][12]
-
UV-Vis Absorption: 9-Benzylcarbazole-3,6-dicarboxaldehyde is expected to exhibit strong absorption bands in the UV region, typically between 250-400 nm, arising from π-π* transitions of the conjugated carbazole system.
-
Fluorescence Emission: Upon excitation at an appropriate wavelength, the compound is predicted to exhibit fluorescence, a characteristic feature of the carbazole moiety. The emission maximum is likely to be in the range of 350-450 nm.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of 9-Benzylcarbazole-3,6-dicarboxaldehyde, adapted from established procedures for similar compounds.
Synthesis via Vilsmeier-Haack Reaction
This protocol is adapted from the synthesis of 9-allyl-9H-carbazole-3,6-dicarbaldehyde.[4][5] The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like carbazoles.[13][14][15][16]
Materials:
-
9-Benzylcarbazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Chloroform
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for elution)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 9-benzylcarbazole (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, slowly add phosphorus oxychloride (2 equivalents) to anhydrous N,N-dimethylformamide (4 equivalents) at 0 °C to prepare the Vilsmeier reagent.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 9-benzylcarbazole over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Stir the mixture vigorously until the effervescence ceases.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure 9-Benzylcarbazole-3,6-dicarboxaldehyde.
References
- 1. 200698-05-1|9-Benzyl-9H-carbazole-3,6-dicarbaldehyde|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. 9-Allyl-9H-carbazole-3,6-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde | 262291-69-0 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aml.iaamonline.org [aml.iaamonline.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
